molecular formula C10H19NO3 B12997701 3-(2-(Methoxymethyl)piperidin-1-yl)propanoic acid

3-(2-(Methoxymethyl)piperidin-1-yl)propanoic acid

Cat. No.: B12997701
M. Wt: 201.26 g/mol
InChI Key: QBDYOIDZTDFYKW-UHFFFAOYSA-N
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Description

3-(2-(Methoxymethyl)piperidin-1-yl)propanoic acid is a chemical compound with a molecular formula of C10H19NO3 and a molecular weight of 201.26 g/mol . This compound is characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. The methoxymethyl group attached to the piperidine ring and the propanoic acid moiety contribute to its unique chemical properties.

Preparation Methods

The synthesis of 3-(2-(Methoxymethyl)piperidin-1-yl)propanoic acid can be achieved through various synthetic routes. One common method involves the reaction of piperidine with methoxymethyl chloride to form 2-(Methoxymethyl)piperidine. This intermediate is then reacted with acrylonitrile to yield this compound. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of industrial production.

Chemical Reactions Analysis

3-(2-(Methoxymethyl)piperidin-1-yl)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group or the piperidine ring, leading to the formation of various derivatives. Common reagents for these reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield this compound derivatives with additional functional groups such as hydroxyl or carbonyl groups .

Scientific Research Applications

3-(2-(Methoxymethyl)piperidin-1-yl)propanoic acid has a wide range of scientific research applications in various fields:

    Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: In biological research, the compound is used to study the effects of piperidine derivatives on biological systems.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-(Methoxymethyl)piperidin-1-yl)propanoic acid involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For example, piperidine derivatives are known to interact with neurotransmitter receptors in the central nervous system, influencing neuronal signaling and behavior .

The methoxymethyl group and propanoic acid moiety may also play a role in the compound’s mechanism of action by affecting its solubility, stability, and bioavailability. These structural features can influence the compound’s ability to cross biological membranes and reach its target sites .

Properties

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

3-[2-(methoxymethyl)piperidin-1-yl]propanoic acid

InChI

InChI=1S/C10H19NO3/c1-14-8-9-4-2-3-6-11(9)7-5-10(12)13/h9H,2-8H2,1H3,(H,12,13)

InChI Key

QBDYOIDZTDFYKW-UHFFFAOYSA-N

Canonical SMILES

COCC1CCCCN1CCC(=O)O

Origin of Product

United States

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